4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol
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Overview
Description
4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol is an organic compound that features a phenol group substituted with a 2-chloro-5-(trifluoromethyl)phenyl moiety. This compound is notable for its unique chemical structure, which includes both chloro and trifluoromethyl substituents, making it an interesting subject for various chemical studies and applications.
Mechanism of Action
Target of Action
Similar compounds with trifluoromethyl groups have been found to interact with peripheral sensory trigeminal nerves .
Mode of Action
It’s known that the compound can bind at the active site of certain mutants, indicating a potential for specific target interactions .
Action Environment
It’s known that the compound is stable at room temperature and should be stored at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol undergoes several types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while nucleophilic substitution can produce various substituted phenols.
Scientific Research Applications
4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenol: Similar structure but lacks the chloro substituent.
2-Chloro-5-(trifluoromethyl)phenol: Similar but with different positioning of the phenol group.
5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural: Contains a furfural group instead of a phenol group
Uniqueness
4-[2-Chloro-5-(trifluoromethyl)phenyl]phenol is unique due to the combination of chloro and trifluoromethyl groups on the phenyl ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O/c14-12-6-3-9(13(15,16)17)7-11(12)8-1-4-10(18)5-2-8/h1-7,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWZIOGNENBMBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)C(F)(F)F)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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